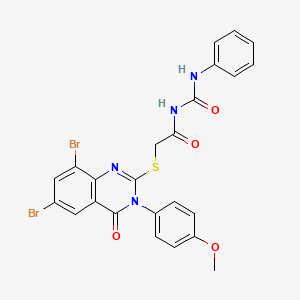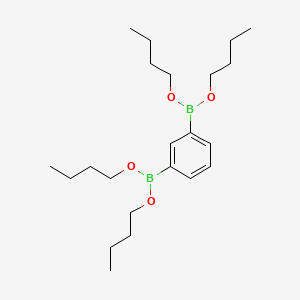
Dibutyl 2-hexyl-1,3-dioxolane-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2-hexyl-1,3-dioxolane-4,5-dicarboxylate is an organic compound with the molecular formula C17H30O6 It belongs to the class of dioxolane derivatives, which are known for their stability and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2-hexyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of hexyl alcohol with diethyl oxalate to form an intermediate, which is then reacted with butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Reaction Time: 6-8 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 2-hexyl-1,3-dioxolane-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products
Oxidation: Hexyl malonic acid derivatives.
Reduction: Hexyl alcohol derivatives.
Substitution: Hexyl amide or thiol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, dibutyl 2-hexyl-1,3-dioxolane-4,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various organic synthesis applications.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. They may serve as intermediates in the synthesis of pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it a key component in the manufacture of high-performance materials.
Mécanisme D'action
The mechanism of action of dibutyl 2-hexyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyl 2-ethyl-1,3-dioxolane-4,5-dicarboxylate
- Dibutyl 2-propyl-1,3-dioxolane-4,5-dicarboxylate
- Dibutyl 2-butyl-1,3-dioxolane-4,5-dicarboxylate
Uniqueness
Dibutyl 2-hexyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its longer hexyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can influence its solubility, reactivity, and overall performance in various applications.
Propriétés
Numéro CAS |
26905-99-7 |
|---|---|
Formule moléculaire |
C19H34O6 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
dibutyl 2-hexyl-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C19H34O6/c1-4-7-10-11-12-15-24-16(18(20)22-13-8-5-2)17(25-15)19(21)23-14-9-6-3/h15-17H,4-14H2,1-3H3 |
Clé InChI |
YKLWNOFSYWLFML-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1OC(C(O1)C(=O)OCCCC)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)


